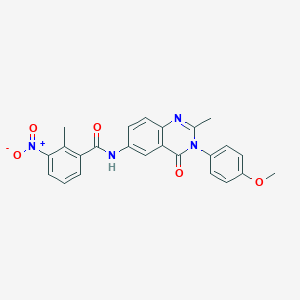![molecular formula C20H21F3N2O4S B2371696 N-[(oxolan-2-yl)methyl]-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzamide CAS No. 690245-24-0](/img/structure/B2371696.png)
N-[(oxolan-2-yl)methyl]-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(oxolan-2-yl)methyl]-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzamide is a complex organic compound characterized by the presence of an oxolane ring, a trifluoromethyl group, and a sulfonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxolan-2-yl)methyl]-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzamide typically involves multiple steps, starting with the preparation of the oxolane ring and the trifluoromethyl phenyl sulfone. The key steps include:
Formation of the Oxolane Ring: This can be achieved through the cyclization of a suitable diol or halohydrin under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents such as trifluoromethyl phenyl sulfone.
Coupling Reactions: The final coupling of the oxolane ring with the trifluoromethyl phenyl sulfone and the sulfonylamino group is typically carried out under mild conditions using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(oxolan-2-yl)methyl]-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The oxolane ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: The sulfonylamino group can be reduced to form amines or thiols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include lactones, amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(oxolan-2-yl)methyl]-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the development of advanced materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of N-[(oxolan-2-yl)methyl]-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins and enzymes. The sulfonylamino group can form hydrogen bonds and electrostatic interactions with amino acid residues, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- N-(trifluoromethyl)phenyl substituted pyrazole derivatives
- Trifluoromethyl ketones
- CF3-substituted proline analogues
Uniqueness
N-[(oxolan-2-yl)methyl]-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzamide is unique due to the combination of its oxolane ring, trifluoromethyl group, and sulfonylamino group. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds, making it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O4S/c21-20(22,23)16-3-1-5-18(11-16)30(27,28)25-12-14-6-8-15(9-7-14)19(26)24-13-17-4-2-10-29-17/h1,3,5-9,11,17,25H,2,4,10,12-13H2,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXOEWHNVXSAIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2371615.png)
![2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2371616.png)
![rac-(3aR,6aR)-5-methanesulfonyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylicacid](/img/structure/B2371617.png)

![(3Z)-1-benzyl-3-{[(4-chlorobenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2371623.png)


![8-cyclohexyl-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2371628.png)
![2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2371629.png)
![N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2371632.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2371634.png)
![N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(methylsulfanyl)benzamide](/img/structure/B2371635.png)
